molecular formula C8H4ClF3O2 B3009346 4-Chloro-2-(difluoromethyl)-5-fluorobenzoic acid CAS No. 2248417-01-6

4-Chloro-2-(difluoromethyl)-5-fluorobenzoic acid

Cat. No.: B3009346
CAS No.: 2248417-01-6
M. Wt: 224.56
InChI Key: LYEJFVJLUWEWAJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethyl)-5-fluorobenzoic acid is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(difluoromethyl)-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursorsFor instance, the use of lithium diisopropylamide (LDA) as a base and subsequent reaction with difluoromethyl halides can introduce the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(difluoromethyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-(difluoromethyl)-5-fluorobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine, difluoromethyl, and fluorine groups can influence its binding affinity and reactivity with enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or biochemical changes .

Comparison with Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)benzoic acid
  • 2-(Difluoromethyl)-5-fluorobenzoic acid
  • 4-Chloro-5-fluorobenzoic acid

Comparison: 4-Chloro-2-(difluoromethyl)-5-fluorobenzoic acid is unique due to the combination of chlorine, difluoromethyl, and fluorine substituents on the benzoic acid core. This specific arrangement imparts distinct chemical and physical properties, such as increased reactivity and potential for diverse applications, compared to its similar counterparts .

Properties

IUPAC Name

4-chloro-2-(difluoromethyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEJFVJLUWEWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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